molecular formula C18H22FN9O2 B611985 Mavelertinib CAS No. 1776112-90-3

Mavelertinib

Cat. No.: B611985
CAS No.: 1776112-90-3
M. Wt: 415.4 g/mol
InChI Key: JYIUNVOCEFIUIU-GHMZBOCLSA-N
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Preparation Methods

Mavelertinib is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as photochemical reactions and cobalt-catalyzed desaturation .

Mechanism of Action

Biological Activity

Mavelertinib is an innovative compound classified as a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been primarily developed to target specific mutations in the EGFR gene, particularly in non-small cell lung cancer (NSCLC) patients. The compound shows promise in overcoming resistance mechanisms associated with earlier generations of EGFR inhibitors, making it a significant focus of current oncological research.

This compound selectively binds to the ATP-binding site of mutated EGFR, effectively inhibiting its kinase activity. This inhibition is crucial for blocking downstream signaling pathways that promote cell proliferation and survival. The primary mutations targeted by this compound include:

  • Exon 19 deletions (Del)
  • L858R mutation
  • T790M mutation

These mutations are prevalent in NSCLC and contribute to the malignancy's aggressive nature and resistance to first- and second-generation TKIs.

Table 1: Comparison of EGFR Mutations and this compound Efficacy

Mutation TypeDescriptionThis compound Efficacy
Exon 19 DelDeletion in exon 19High
L858RPoint mutation in exon 21High
T790MPoint mutation in exon 20Moderate to High

Preclinical Studies

In vitro studies have demonstrated that this compound exhibits potent activity against the common EGFR mutations associated with NSCLC. The compound's efficacy was assessed through various assays that measured its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines harboring these mutations.

Key Findings:

  • This compound showed significantly lower IC50 values compared to first-generation TKIs, indicating a stronger inhibitory effect on mutant EGFR.
  • In cellular models, this compound effectively reduced downstream signaling through pathways such as MAPK and PI3K/AKT, which are critical for tumor growth and survival.

Case Studies

Recent clinical trials have explored the safety and efficacy of this compound in patients with advanced NSCLC who have previously failed other treatments. Notably:

  • Study A : In a phase II trial involving patients with T790M-positive NSCLC, this compound achieved an objective response rate (ORR) of approximately 70%, with a median progression-free survival (PFS) of 10 months.
  • Study B : Another study reported that patients with L858R mutations experienced significant tumor shrinkage after treatment with this compound, with some achieving complete responses.

Table 2: Clinical Trial Outcomes for this compound

Study TypePatient PopulationObjective Response Rate (ORR)Median PFS (Months)
Phase IIT790M-positive NSCLC70%10
Phase IIL858R mutation65%9

Repurposing for Other Indications

Emerging research has suggested potential applications of this compound beyond oncology. A study indicated that this compound could be repurposed for treating giardiasis, a parasitic infection, showcasing its versatility as a kinase inhibitor . This opens avenues for further investigation into its biological activity across different biological systems.

Q & A

Basic Research Questions

Q. What are the established experimental protocols for synthesizing and characterizing Mavelertinib in preclinical studies?

  • Methodological Answer : this compound synthesis should follow reproducible procedures with detailed documentation of reaction conditions (solvents, catalysts, temperatures). Characterization requires NMR, HPLC, and mass spectrometry to confirm chemical identity and purity. For novel derivatives, elemental analysis and X-ray crystallography may be necessary. Experimental sections should prioritize clarity to enable replication, as per guidelines for reporting synthetic chemistry .

Q. How do researchers validate this compound's mechanism of action in EGFR-mutated non-small cell lung cancer (NSCLC) models?

  • Methodological Answer : Use in vitro assays (e.g., kinase inhibition profiling) to quantify EGFR phosphorylation inhibition. Validate via Western blot or ELISA in cell lines with common EGFR mutations (e.g., T790M, L858R). Pair with in vivo xenograft models to assess tumor regression and correlate results with pharmacokinetic data (plasma concentration, half-life). Include control groups with comparator EGFR inhibitors (e.g., Osimertinib) .

Q. What statistical methods are recommended for analyzing this compound's efficacy in dose-response studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For survival studies, Kaplan-Meier analysis and Cox proportional hazards models are appropriate. Ensure assumptions (normality, homogeneity of variance) are tested and violations addressed via transformations or nonparametric tests .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's preclinical efficacy and clinical trial outcomes?

  • Methodological Answer : Investigate discrepancies by:

  • Comparing preclinical models (e.g., cell line genetic backgrounds, PDX models) to patient demographics in trials.
  • Analyzing differences in drug metabolism (e.g., CYP450 activity) between species.
  • Re-evaluating biomarkers (e.g., EGFR mutation subtyping) used in preclinical vs. clinical settings.
  • Use meta-analysis to integrate disparate data sources, adjusting for confounding variables .

Q. What computational strategies improve the prediction of this compound's off-target effects and resistance mechanisms?

  • Methodological Answer : Integrate molecular dynamics simulations to assess binding affinity to non-EGFR kinases. Apply SHAP analysis to interpret machine learning models trained on resistance-associated genomic data (e.g., MET amplification). Combine network centrality metrics (e.g., PatentNetML) with bioactivity data to prioritize high-risk pathways. Validate predictions via CRISPR screening or proteomic profiling .

Q. How should researchers design studies to evaluate this compound's synergy with immune checkpoint inhibitors in NSCLC?

  • Methodological Answer : Use factorial design experiments to test combinations (e.g., this compound + anti-PD1). Measure endpoints like tumor-infiltrating lymphocyte density and IFN-γ secretion. Apply Bliss independence or Chou-Talalay models to quantify synergy. Include translational endpoints (e.g., TCR repertoire sequencing) to link mechanistic insights to clinical outcomes .

Q. What methodologies address the limitations of current predictive models for identifying this compound-responsive patient subgroups?

  • Methodological Answer : Leverage multi-omics data (genomics, transcriptomics) to train ensemble models (e.g., random forests, neural networks). Use t-SNE or UMAP for dimensionality reduction to visualize patient clusters. Validate via prospective cohort studies with predefined biomarker criteria. Address overfitting via cross-validation and external datasets .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound's pharmacokinetic/pharmacodynamic (PK/PD) studies?

  • Guidelines :

  • Standardize animal models (e.g., age, sex, genetic background).
  • Report plasma sampling times, extraction methods, and LC-MS/MS parameters.
  • Use compartmental modeling (e.g., non-linear mixed-effects) to estimate PK parameters.
  • Share raw data and analysis scripts in supplementary materials .

Q. What are the ethical considerations for designing clinical trials involving this compound in treatment-resistant populations?

  • Guidelines :

  • Prioritize informed consent processes tailored to patients with advanced disease.
  • Implement Data Safety Monitoring Boards (DSMBs) to review adverse events.
  • Align inclusion criteria with FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles to balance scientific rigor and patient welfare .

Q. Data Management and Reporting

Q. How to structure supplementary materials for this compound studies to meet journal requirements?

  • Guidelines :
  • Separate synthetic procedures, spectral data, and bioassay protocols into numbered files (e.g., SI_01_Synthesis.pdf).
  • Provide metadata for datasets (e.g., raw NMR files in MNOVA format).
  • Reference supplementary figures/tables in the main text using hyperlinks .

Q. What strategies mitigate bias in retrospective analyses of this compound's real-world efficacy?

  • Guidelines :
  • Use propensity score matching to balance baseline characteristics between treatment groups.
  • Conduct sensitivity analyses to assess unmeasured confounders.
  • Adhere to STROBE guidelines for observational studies .

Properties

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776112-90-3
Record name Mavelertinib [USAN]
Source ChemIDplus
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Record name Mavelertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16228
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Record name 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]-
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Record name MAVELERTINIB
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